4-Fluoro-2,6-dimethoxypyrimidine
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Overview
Description
4-Fluoro-2,6-dimethoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,6-dimethoxypyrimidine typically involves multiple steps, including addition, condensation, cyclization, and methoxylation reactions. One common method involves the following steps :
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the addition reaction, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved. The mixture is then added to 2-chloro-4-amino-6-methoxypyrimidine obtained from the cyclization reaction for the methoxylation reaction.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing reaction conditions to improve yield and reduce waste. One such method includes the use of methyl cyanoacetate, urea, and sodium methylate as raw materials through cyclization, followed by methylation with dimethyl sulfate .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2,6-dimethoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
4-Fluoro-2,6-dimethoxypyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 4-Fluoro-2,6-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with biological processes, leading to its observed effects. For example, fluorinated pyrimidines are known to inhibit thymidylate synthase, an enzyme involved in DNA synthesis .
Comparison with Similar Compounds
2,4-Dimethoxypyrimidine: Similar structure but lacks the fluorine atom.
4-Fluoropyrimidine: Similar structure but lacks the methoxy groups.
2-Amino-4,6-dimethoxypyrimidine: Similar structure but contains an amino group instead of a fluorine atom.
Uniqueness: 4-Fluoro-2,6-dimethoxypyrimidine is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties and potential applications. The fluorine atom enhances the compound’s stability and reactivity, while the methoxy groups contribute to its solubility and biological activity.
Properties
IUPAC Name |
4-fluoro-2,6-dimethoxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMDMEPRJDUZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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